molecular formula C12H20N2O B2573384 1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclopentan-1-ol CAS No. 1465256-10-3

1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclopentan-1-ol

Cat. No.: B2573384
CAS No.: 1465256-10-3
M. Wt: 208.305
InChI Key: VRSHYJSMFLAANU-UHFFFAOYSA-N
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Description

1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclopentan-1-ol is a compound that features an imidazole ring, a cyclopentane ring, and an alcohol functional group. Imidazole is a five-membered heterocyclic moiety known for its broad range of chemical and biological properties

Preparation Methods

The synthesis of 1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclopentan-1-ol typically involves the reaction of 2-isopropyl-1H-imidazole with cyclopentanone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclopentan-1-ol can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclopentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound may also interact with cellular membranes and proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

1-((2-Isopropyl-1H-imidazol-1-yl)methyl)cyclopentan-1-ol can be compared with other imidazole-containing compounds, such as:

The uniqueness of this compound lies in its combination of the imidazole ring with a cyclopentane ring and an alcohol group, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[(2-propan-2-ylimidazol-1-yl)methyl]cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O/c1-10(2)11-13-7-8-14(11)9-12(15)5-3-4-6-12/h7-8,10,15H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRSHYJSMFLAANU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CN1CC2(CCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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